Enhanced Lipophilicity (LogP 4.04) Relative to 4-Acetylbibenzyl (LogP 3.67): Quantitative Physicochemical Advantage
The target compound (CAS 94788-60-0) exhibits a computed octanol-water partition coefficient (LogP) of 4.04 compared to 3.67 for its closest positional isomer 4-acetylbibenzyl (CAS 785-78-4), representing a ΔLogP of +0.37 . This difference corresponds to approximately 2.3-fold greater lipophilicity for the 1-phenylethyl-substituted acetophenone [1]. Unsubstituted acetophenone (CAS 98-86-2, LogP ~1.6) and 4-acetylbiphenyl (CAS 92-91-1, LogP ~3.2) are substantially less lipophilic, confirming that enhanced lipophilicity is a differentiating property of this specific substitution pattern.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 4.04 (CAS 94788-60-0) |
| Comparator Or Baseline | 4-Acetylbibenzyl (CAS 785-78-4): LogP = 3.67; Acetophenone (CAS 98-86-2): LogP ≈ 1.6; 4-Acetylbiphenyl (CAS 92-91-1): LogP ≈ 3.2 |
| Quantified Difference | ΔLogP vs. 4-acetylbibenzyl = +0.37 (approximately 2.3-fold greater lipophilicity); ΔLogP vs. acetophenone ≈ +2.4; ΔLogP vs. 4-acetylbiphenyl ≈ +0.8 |
| Conditions | Computed LogP values (XLogP3 algorithm, PubChem/chemSrc databases) |
Why This Matters
The 2.3-fold higher lipophilicity relative to 4-acetylbibenzyl directly impacts chromatographic retention, membrane permeability predictions, and formulation design—key factors for medicinal chemistry and agrochemical development programs.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem. Rev. 1971, 71(6): 525–616. A ΔLogP of 0.37 = ~2.3× partition difference. View Source
